molecular formula C18H20FN3O2 B2766812 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 553657-41-3

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2766812
CAS No.: 553657-41-3
M. Wt: 329.375
InChI Key: OBHTVXYSMQNCJA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide (FMPC) is a novel small molecule that has been used in a variety of scientific research applications. It is a member of the piperazine family and has a molecular formula of C15H17FN2O2. FMPC has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study these mechanisms of action.

Scientific Research Applications

PET Tracer Development for Neurological Studies

One area of focus is the development of PET tracers for imaging serotonin 5-HT1A receptors, which are crucial for studying neuropsychiatric disorders. The compound, along with its analogs, has shown high affinity and selectivity towards 5-HT1A receptors, offering potential for improved in vivo quantification in disorders like Alzheimer's disease. Studies have demonstrated the synthesis and evaluation of fluorine-18 labeled derivatives, highlighting their promising application in PET imaging for serotonin receptor density quantification in the brain, aiding in the diagnosis and understanding of diseases like Alzheimer's and other cognitive impairments (García et al., 2014).

Dopamine D3 Receptor Imaging

Further research includes the synthesis of carbon-11-labeled carboxamide derivatives for potential PET imaging of dopamine D3 receptors. These receptors play a significant role in various neurological and psychiatric conditions. The development of these tracers can facilitate the study of dopamine's involvement in diseases such as Parkinson's disease, schizophrenia, and addiction (Gao et al., 2008).

Antimicrobial and Antiviral Activities

Additional studies have explored the antimicrobial and antiviral potentials of derivatives of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide. These compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains, as well as their ability to inhibit the attachment of HIV-1, showcasing their therapeutic potential beyond neurological applications (Patel & Patel, 2010).

Inhibitors of Cellular Processes

Research into cellular mechanisms has identified compounds derived from this compound as potential inhibitors of critical cellular processes, such as those involved in cancer progression. These studies provide insights into the compound's utility in developing new therapeutic strategies targeting specific molecular pathways involved in disease progression (Lee et al., 2013).

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-9-5-3-7-15(17)20-18(23)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHTVXYSMQNCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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